molecular formula C10H16O3 B13728000 (4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one

(4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one

Cat. No.: B13728000
M. Wt: 184.23 g/mol
InChI Key: LYACYGMZJJKSSN-MDAAKZFYSA-N
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Description

(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes both E and Z configurations at different double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of double bonds with specific configurations (E and Z) and the introduction of functional groups such as hydroxyl and methoxy groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to control the stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to maintain the desired stereochemistry and functional group integrity.

Chemical Reactions Analysis

Types of Reactions

(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1E,4Z)-1,5-dichloro-1,4-hexadiene: Another compound with E and Z configurations at different double bonds.

    Curcumin: A natural compound with similar structural features and biological activities.

Uniqueness

(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one

InChI

InChI=1S/C10H16O3/c1-10(2,3)9(12)7-8(11)5-6-13-4/h5-7,11H,1-4H3/b6-5+,8-7-

InChI Key

LYACYGMZJJKSSN-MDAAKZFYSA-N

Isomeric SMILES

CC(C)(C)C(=O)/C=C(/C=C/OC)\O

Canonical SMILES

CC(C)(C)C(=O)C=C(C=COC)O

Origin of Product

United States

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